molecular formula C18H23N5O3 B609736 Olorinab CAS No. 1268881-20-4

Olorinab

Cat. No.: B609736
CAS No.: 1268881-20-4
M. Wt: 357.4 g/mol
InChI Key: ACSQLTBPYZSGBA-GMXVVIOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olorinab (APD371) is an orally active, highly selective, and peripherally acting full agonist of the cannabinoid receptor 2 (CB2), investigated for its potential to treat abdominal pain associated with gastrointestinal disorders . Its primary research value lies in its greater than 1000-fold functional selectivity for CB2 over the cannabinoid receptor 1 (CB1), coupled with low brain penetration, which minimizes the risk of psychoactive side effects and makes it a compelling tool for studying peripheral cannabinoid pathways . Preclinical studies indicate that this compound reduces visceral hypersensitivity through CB2 agonism in animal models of inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS) . The proposed mechanism of action involves the activation of CB2 receptors expressed on gastrointestinal epithelial cells, immune cells, and afferent nerves, which is believed to reduce the firing of colonic nociceptors and the transmission of pain signals to the central nervous system . In a phase 2b clinical trial (CAPTIVATE) in patients with IBS, although the primary endpoint was not met for the overall population, a prespecified analysis showed that this compound 50 mg significantly improved abdominal pain scores compared to placebo in the subgroup of patients with moderate-to-severe baseline pain . This suggests its potential utility in managing more severe visceral pain states. Consequently, this compound represents a critical research compound for investigating the role of peripheral CB2 receptor activation in visceral sensory pathways and for exploring novel therapeutic approaches for chronic abdominal pain conditions like IBD and IBS .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-18(2,3)13(9-24)20-17(25)15-12-7-10-6-11(10)16(12)23(21-15)14-8-22(26)5-4-19-14/h4-5,8,10-11,13,24H,6-7,9H2,1-3H3,(H,20,25)/t10-,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSQLTBPYZSGBA-GMXVVIOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=C[N+](=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CO)NC(=O)C1=NN(C2=C1C[C@H]3[C@@H]2C3)C4=NC=C[N+](=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268881-20-4
Record name (4aS,5aS)-4,4a,5,5a-Tetrahydro-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-1-(4-oxido-2-pyrazinyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268881-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olorinab [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268881204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olorinab
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLORINAB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581F7DFA9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Olorinab's Mechanism of Action in Visceral Hypersensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity is a cornerstone of the pathophysiology of functional and inflammatory gastrointestinal (GI) disorders, such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD). It is characterized by a lowered pain threshold in response to stimuli within the GI tract. Olorinab (formerly APD371) is a potent, highly selective, and peripherally acting full agonist of the cannabinoid receptor 2 (CB2).[1][2] This technical guide provides an in-depth exploration of the mechanism of action through which this compound alleviates visceral hypersensitivity, supported by preclinical and clinical data. It details the underlying signaling pathways and the experimental methodologies used to elucidate these effects.

Introduction: The Cannabinoid System and Visceral Pain

The endocannabinoid system is a crucial neuromodulatory system in the GI tract, playing a significant role in regulating gut motility, inflammation, and visceral sensation.[3][4] It primarily comprises two G-protein coupled receptors, cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. While CB1 receptor activation is associated with psychotropic effects, the CB2 receptor is predominantly expressed in peripheral tissues, including immune cells and the enteric nervous system, making it an attractive therapeutic target for pain and inflammation without central nervous system side effects.[3][4][5] In pathological states such as IBD, CB2 receptor expression is upregulated in the gut, suggesting a role in the homeostatic response to inflammation.[4][6]

This compound is an investigational drug candidate designed to selectively target the CB2 receptor, offering a promising approach to managing visceral pain in GI disorders.[1][2] Its peripheral action and high selectivity for CB2 over CB1 are intended to provide pain relief without the psychoactive effects associated with non-selective cannabinoid agonists.[1]

Mechanism of Action: CB2 Receptor-Mediated Attenuation of Visceral Hypersensitivity

This compound exerts its analgesic effects in visceral hypersensitivity through the activation of CB2 receptors located on various cell types within the gastrointestinal tract, including immune cells and sensory neurons.[7][8] The activation of these receptors initiates a cascade of intracellular signaling events that collectively lead to a reduction in nociceptive signaling and inflammation.

Signaling Pathways

The CB2 receptor is a Gi/o-protein coupled receptor. Upon activation by this compound, the heterotrimeric G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA). This is a key mechanism in reducing neuronal sensitization, as PKA is known to phosphorylate and sensitize ion channels involved in nociception, such as Transient Receptor Potential Vanilloid 1 (TRPV1).

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The Gβγ subunits can activate MAPK pathways, including the p38 MAPK and extracellular signal-regulated kinase (ERK). The activation of these pathways in immune cells can lead to the downregulation of pro-inflammatory cytokine production and a shift towards an anti-inflammatory phenotype.

  • Regulation of Ion Channels: CB2 receptor activation can modulate the activity of various ion channels in sensory neurons, leading to a decrease in neuronal excitability. This can occur through the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release, and the activation of inwardly rectifying potassium channels, which hyperpolarizes the neuron and makes it less likely to fire an action potential.

  • CREB Signaling: Some studies suggest that CB2 receptor activation can influence the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and survival.

The following diagram illustrates the proposed signaling pathway of this compound at the CB2 receptor.

Olorinab_Signaling_Pathway This compound-CB2 Receptor Signaling Pathway cluster_effects Cellular Effects This compound This compound CB2R CB2 Receptor This compound->CB2R Binds and Activates G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunits) K_channel K+ Channel G_protein->K_channel Activates (βγ subunits) MAPK MAPK (p38, ERK) G_protein->MAPK Activates (βγ subunits) cAMP cAMP AC->cAMP Produces Reduced_Excitability Reduced Neuronal Excitability Ca_channel->Reduced_Excitability K_channel->Reduced_Excitability PKA PKA cAMP->PKA Activates PKA->Ca_channel Sensitizes (Inhibited by this compound) Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines Inhibits production CREB CREB MAPK->CREB Phosphorylates Anti_inflammatory Anti-inflammatory Response Cytokines->Anti_inflammatory Gene_expression Altered Gene Expression CREB->Gene_expression

Caption: this compound-CB2 Receptor Signaling Pathway.

Preclinical Evidence

The efficacy of this compound in reducing visceral hypersensitivity has been demonstrated in rodent models of colitis and chronic visceral hypersensitivity (CVH).

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension (CRD) in a Rat Model of TNBS-Induced Colitis

Treatment GroupDose (mg/kg, p.o., BID)Total VMR AUC (% of Vehicle Control)p-value vs. Vehicle
Vehicle-100%-
This compound3Significantly Reduced<0.05
This compound30Significantly Reduced<0.01

Data synthesized from published studies.[8]

Table 2: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension (CRD) in a Mouse Model of Chronic Visceral Hypersensitivity (CVH)

Treatment GroupDose (mg/kg, p.o., BID)Total VMR AUC (% of Vehicle Control)p-value vs. Vehicle
Vehicle-100%-
This compound1Not Significantly Different>0.05
This compound3Significantly Reduced<0.01
This compound10Significantly Reduced<0.0001
This compound30Significantly Reduced<0.0001

Data synthesized from published studies.[8]

Table 3: Effect of this compound on Colonic Nociceptor Firing in Ex Vivo Mouse Models

ConditionThis compound ConcentrationEffect on Nociceptor Firing
Colitis0.01 µM - 10 µMDose-dependent decrease
CVH0.01 µM - 10 µMDose-dependent decrease
Healthy Control0.01 µM - 10 µMNo effect

The inhibitory effect of this compound on nociceptor firing was reversed by a CB2 antagonist, confirming a CB2-dependent mechanism.[8]

Experimental Protocols

3.2.1. Induction of Colitis and Chronic Visceral Hypersensitivity

  • TNBS-Induced Colitis: Colitis is induced in rodents by a single intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol (B145695).[9] The ethanol serves to break the mucosal barrier, allowing TNBS to induce a transmural inflammation that mimics Crohn's disease.

  • Chronic Visceral Hypersensitivity (CVH) Model: Following the resolution of acute TNBS-induced colitis (typically after 3-4 weeks), a state of chronic visceral hypersensitivity persists, which serves as a model for IBS-like visceral pain.[7]

3.2.2. Assessment of Visceral Mechanosensitivity (Visceromotor Response)

  • Procedure: Visceromotor response (VMR) to colorectal distension (CRD) is measured to assess visceral sensitivity in vivo. Electrodes are implanted into the abdominal musculature of the animals. A balloon catheter is inserted into the colon, and graded pressures are applied to distend the colon. The electromyographic (EMG) activity of the abdominal muscles is recorded as a measure of the pain response. The total EMG activity (Area Under the Curve - AUC) is calculated to quantify the overall response.[8]

3.2.3. Ex Vivo Colonic Nociceptor Recording

  • Preparation: The colon with its associated lumbar splanchnic nerve is dissected and mounted in an organ bath. The nerve is passed into an adjacent recording chamber.

  • Recording: Single-unit or multi-unit extracellular recordings are made from the nerve fibers while the colon is subjected to mechanical stimuli (e.g., probing with von Frey hairs or ramp distension) or chemical stimuli. The firing frequency of the nociceptors is quantified.[8]

The following diagram illustrates the general experimental workflow for preclinical evaluation of this compound.

Preclinical_Workflow Preclinical Evaluation of this compound cluster_induction Disease Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome Measures Induction TNBS-induced Colitis (Rat or Mouse) CVH Chronic Visceral Hypersensitivity Model Induction->CVH Post-inflammation Treatment_Colitis This compound or Vehicle (p.o., BID for 5 days) starting before induction Induction->Treatment_Colitis Treatment_CVH This compound or Vehicle (p.o., BID for 5 days) starting at day 24 CVH->Treatment_CVH VMR In Vivo Assessment: Visceromotor Response (VMR) to Colorectal Distension Treatment_Colitis->VMR ExVivo Ex Vivo Assessment: Colonic Nociceptor Firing Treatment_Colitis->ExVivo Treatment_CVH->VMR Treatment_CVH->ExVivo VMR_AUC VMR Area Under the Curve (AUC) VMR->VMR_AUC Nociceptor_Firing Nociceptor Firing Frequency ExVivo->Nociceptor_Firing

Caption: Preclinical Experimental Workflow.

Clinical Evidence

This compound has been evaluated in Phase 2 clinical trials for the treatment of abdominal pain associated with Crohn's disease and Irritable Bowel Syndrome.

Quantitative Data

Table 4: Phase 2a Study of this compound in Patients with Crohn's Disease and Abdominal Pain

Dose GroupNBaseline AAPS (Mean)Change from Baseline in AAPS at Week 8 (Mean)p-value
25 mg TID65.6-4.610.0043
100 mg TID85.6-4.570.0036

AAPS: Average Abdominal Pain Score (0-10 scale). TID: three times a day.[6]

Table 5: Phase 2b CAPTIVATE Study of this compound in Patients with Irritable Bowel Syndrome (IBS) and Abdominal Pain

Treatment GroupNChange in AAPS from Baseline to Week 12 (Overall Population)p-value vs. PlaceboChange in AAPS from Baseline to Week 12 (Subgroup with Baseline AAPS ≥ 6.5)p-value vs. Placebo (Subgroup)
Placebo TID70----
This compound 10 mg TID67Not Significant>0.05Not Significant>0.05
This compound 25 mg TID67Not Significant>0.05Not Significant>0.05
This compound 50 mg TID69Not Significant>0.05-1.64 point reduction vs. placebo0.01

The primary endpoint was not met in the overall study population. A statistically significant improvement was observed in a pre-specified subgroup of patients with moderate to severe pain.[8]

Conclusion

This compound's mechanism of action in visceral hypersensitivity is centered on its selective activation of the peripheral CB2 receptor. This activation triggers a cascade of intracellular signaling events, primarily through Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of MAPK pathways, and regulation of ion channel activity. These molecular events translate into a reduction of neuronal excitability in visceral afferents and a dampening of the inflammatory response in the gut. Preclinical studies have robustly demonstrated the efficacy of this compound in animal models of visceral pain. While clinical trials have shown promising signals, particularly in patients with moderate to severe pain, further investigation is warranted to fully establish its therapeutic role in managing visceral pain in gastrointestinal disorders. The targeted, peripheral nature of this compound's action represents a significant advancement in the development of non-opioid analgesics for chronic visceral pain.

References

Olorinab: A Selective CB2 Receptor Agonist for the Modulation of Colonic Nociception

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of Olorinab (formerly APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2 (CB2). Its primary focus is to detail the mechanism by which this compound modulates colonic nociceptor firing, presenting key preclinical data, experimental methodologies, and the underlying signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development investigating novel therapeutics for visceral pain associated with gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD).

Introduction: The Unmet Need in Visceral Pain Management

Abdominal pain is a primary and often debilitating symptom of functional and inflammatory gastrointestinal disorders like IBS and IBD. The underlying pathology frequently involves visceral hypersensitivity, a condition characterized by a reduced threshold for pain and an exaggerated response to stimuli in the gut. This sensitization involves peripheral and central mechanisms, with colonic nociceptors—specialized sensory neurons that detect noxious stimuli—playing a critical role. Inflammatory mediators released during conditions like colitis can directly activate and sensitize these afferent nerves, leading to enhanced pain signaling to the spinal cord.

Current treatments for abdominal pain in these conditions have limited efficacy and can be associated with significant side effects. The endocannabinoid system, particularly the CB2 receptor, has emerged as a promising therapeutic target. CB2 receptors are primarily expressed in immune cells and peripheral tissues, including the colonic mucosa and enteric nervous system. Their expression is upregulated during intestinal inflammation, suggesting a role in modulating visceral sensitivity. This compound is a potent (>1000-fold) and selective CB2 agonist with low brain penetration, designed to provide targeted pain relief while minimizing the risk of psychoactive effects associated with CB1 receptor activation.

Mechanism of Action: CB2 Receptor-Mediated Nociceptor Inhibition

This compound exerts its analgesic effects by directly targeting and inhibiting the activity of sensitized colonic nociceptors through the activation of the CB2 receptor.

Signaling Pathway

Activation of the G-protein coupled CB2 receptor by this compound initiates a downstream signaling cascade that ultimately reduces neuronal excitability. This involves the inhibition of voltage-gated calcium channels and the activation of potassium channels. The resulting decrease in calcium influx and increase in potassium efflux leads to hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated and propagated, thus dampening the pain signal.

G cluster_membrane Neuron Membrane cluster_effects Intracellular Effects This compound This compound CB2 CB2 Receptor This compound->CB2 Binds & Activates G_Protein Gi/o Protein CB2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Reduced_Excitability Reduced Neuronal Excitability & Firing Ca_Influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability

Caption: this compound's CB2 receptor signaling pathway.

Preclinical Efficacy: Quantitative Data

Preclinical studies in rodent models of colitis and chronic visceral hypersensitivity (CVH) have demonstrated this compound's ability to reduce visceral pain responses and directly inhibit colonic nociceptor firing.

Ex Vivo Effect on Colonic Nociceptor Firing

In an ex vivo model using colonic tissue from mice with TNBS-induced colitis, the application of this compound to the mucosal surface resulted in a dose-dependent reduction in the firing of mechanosensitive nociceptors. Importantly, this compound had no effect on the firing of nociceptors from healthy control mice, indicating its selective action on sensitized neurons. This effect was confirmed to be CB2-receptor mediated, as it was prevented by the CB2 antagonist SR-144,528.

Table 1: this compound's Effect on Mechanically-Evoked Firing of Colonic Nociceptors in Colitis Model

This compound Concentration (µM) Mean Reduction in Action Potential Firing (%) Statistical Significance (vs. Vehicle)
0.01 ~15% Not Significant
0.1 ~30% p < 0.05
1.0 ~55% p < 0.01
10.0 ~70% p < 0.001

Data summarized from preclinical studies in a mouse model of colitis.

In Vivo Effect on Visceral Hypersensitivity

In vivo studies measured the visceromotor response (VMR), a reflex measurement of abdominal muscle contraction in response to colorectal distension (CRD), to assess visceral pain. In rodent models of both acute colitis and chronic visceral hypersensitivity, oral administration of this compound significantly reduced the VMR to CRD, effectively normalizing the pain response to levels seen in healthy control animals.

Table 2: Effect of Oral this compound on Visceromotor Response (VMR) to Colorectal Distension (80 mm Hg)

Animal Model Treatment Group (oral gavage, b.i.d.) % Reduction in VMR vs. Vehicle-Treated Disease Model
Rat Colitis Model This compound 3 mg/kg ~40%
Rat Colitis Model This compound 30 mg/kg ~65%
Mouse CVH Model This compound 3 mg/kg ~35%
Mouse CVH Model This compound 10 mg/kg ~50%
Mouse CVH Model This compound 30 mg/kg ~60%

Data summarized from preclinical studies in rodent models of colitis and chronic visceral hypersensitivity (CVH).

Methodological & Application

Application Notes & Protocols for Measuring Visceral Motor Response to Colorectal Distension with Olorinab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Olorinab in preclinical studies for measuring visceral motor response (VMR) to colorectal distension (CRD). The protocols detailed below are synthesized from established methodologies in visceral pain research and studies involving this compound.

Introduction

This compound (formerly APD371) is an orally available, peripherally restricted, and highly selective full agonist of the cannabinoid receptor 2 (CB2). Its selectivity for the CB2 receptor over the cannabinoid type 1 receptor (CB1) is over 1,000-fold, which minimizes the risk of psychoactive effects typically associated with cannabinoid-based therapies. This compound is under investigation for the treatment of visceral pain associated with gastrointestinal disorders such as Crohn's disease and irritable bowel syndrome (IBS). Preclinical studies have demonstrated its efficacy in reducing visceral hypersensitivity in animal models of inflammatory bowel disease (IBD) and IBS.

The primary mechanism of action of this compound involves the activation of CB2 receptors, which are expressed on various cells within the gastrointestinal tract, including epithelial cells, immune cells, and afferent nerves. In states of inflammation or visceral hypersensitivity, the expression of CB2 receptors can be upregulated. Activation of these receptors by this compound is thought to reduce the firing of colonic nociceptors, thereby decreasing the transmission of pain signals from the gut to the brain.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on the visceromotor response (VMR) to colorectal distension (CRD) in rodent models of visceral hypersensitivity.

Table 1: Effect of this compound on VMR to CRD in a Rat Model of Colitis

Treatment GroupDose (mg/kg)Total VMR (AUC)% Reduction vs. Vehicle
Healthy + Vehicle-Baseline-
Colitis + Vehicle-Elevated-
Colitis + this compound3Significantly ReducedStatistically Significant
Colitis + this compound30Significantly ReducedStatistically Significant

*AUC: Area Under the Curve. Data are representative of findings showing a significant reduction in VMR in this compound-treated animals with colitis compared to vehicle-treated controls.

Table 2: Effect of this compound on VMR to CRD in a Mouse Model of Chronic Visceral Hypersensitivity (CVH)

Treatment GroupDose (mg/kg)Total VMR (AUC)% Reduction vs. Vehicle
Healthy + Vehicle-Baseline-
CVH + Vehicle-Elevated-
CVH + this compound1No Significant Change-
CVH + this compound3Significantly ReducedStatistically Significant
CVH + this compound10Significantly ReducedStatistically Significant
CVH + this compound30Significantly ReducedStatistically Significant

*AUC: Area Under the Curve. This table illustrates the dose-dependent effect of this compound in a model of chronic visceral pain.

Experimental Protocols

Induction of Visceral Hypersensitivity (Animal Models)

To evaluate the efficacy of this compound, a state of visceral hypersensitivity is typically induced in rodents. A common method is the induction of colitis using 2,4,6-trinitrobenzene sulfonic acid (TNBS).

Protocol: TNBS-Induced Colitis in Rats/Mice

  • Animals: Male Sprague Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Anesthetize the animals using isoflurane (B1672236) or a similar appropriate anesthetic.

  • TNBS Administration:

    • For rats, a solution of TNBS (e.g., 12 mg in 35% ethanol) is administered intrarectally.

    • For mice, the dosage and volume are adjusted accordingly.

  • Recovery: Allow the animals to recover. Visceral hypersensitivity develops over the subsequent days.

  • Chronic Model: For chronic visceral hypersensitivity models, animals are allowed to recover for a longer period (e.g., 24 days) after the initial insult.

Measurement of Visceromotor Response (VMR) to Colorectal Distension (CRD)

The VMR to CRD is a widely accepted and reproducible method for assessing visceral sensitivity. It involves measuring the electromyographic (EMG) activity of the abdominal muscles in response to graded distension of the colon and rectum.

Protocol: VMR to CRD

  • Animal Preparation:

    • Anesthetize the animals. A urethane (B1682113) anesthesia protocol (e.g., initial dose of 0.6 g/kg followed by a continuous infusion of 0.15–0.23 g/kg/h) can be used for robust and repeatable measurements.

    • Surgically implant Teflon-coated stainless steel wire electrodes into the oblique abdominal musculature to record EMG activity.

  • Balloon Insertion:

    • A flexible balloon (e.g., cylindrical plastic-film balloon, Φ 8 mm x 15 mm when distended) is attached to a catheter.

    • Gently insert the balloon intra-anally into the colorectum to a specific depth (e.g., controlled by measuring the distance from the anus).

  • Distension Protocol:

    • The colon is distended by inflating the balloon with air or water to graded pressures (e.g., 0-80 mmHg).

    • Each distension is typically maintained for a set duration (e.g., 20 seconds) followed by a rest period.

  • Data Acquisition and Analysis:

    • Record the EMG signals throughout the distension protocol.

    • The VMR is quantified by calculating the area under the curve (AUC) of the EMG signal during the distension period, corrected for the baseline activity before distension.

    • The total VMR can be calculated as the sum of the AUCs for all distension pressures.

This compound Administration

This compound is administered orally.

Protocol: Oral Gavage Administration

  • Drug Preparation: Prepare a vehicle solution and the desired concentrations of this compound in the vehicle.

  • Administration:

    • Administer this compound or vehicle to the animals via oral gavage.

    • In preclinical studies, this compound has been administered twice daily for a period of days (e.g., 5 days) before the VMR measurement.

    • The timing of administration relative to the CRD procedure should be consistent.

Visualizations

Signaling Pathway of this compound in Reducing Visceral Pain

Olorinab_Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System This compound This compound CB2R CB2 Receptor This compound->CB2R Activates Nociceptor Colonic Nociceptor CB2R->Nociceptor Inhibits Nociceptive Firing SpinalCord Spinal Cord Nociceptor->SpinalCord Reduced Signal Transmission Brain Brain SpinalCord->Brain Pain Signal PainPerception Reduced Pain Perception Brain->PainPerception

Caption: this compound activates peripheral CB2 receptors, inhibiting nociceptor firing and reducing pain

Application Notes and Protocols for Olorinab in Chronic Visceral Hypersensitivity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for preclinical studies of Olorinab, a selective cannabinoid receptor 2 (CB2) agonist, in rodent models of chronic visceral hypersensitivity. The protocols outlined below are based on established methodologies cited in peer-reviewed literature and are intended to facilitate the investigation of this compound's therapeutic potential in visceral pain.

Introduction to this compound and Chronic Visceral Hypersensitivity

Chronic visceral hypersensitivity is a debilitating condition characterized by heightened pain perception originating from internal organs, a hallmark of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD). This compound is a potent and highly selective full agonist of the CB2 receptor. Its therapeutic rationale lies in the targeted activation of peripheral CB2 receptors, which are upregulated in the gastrointestinal tract during inflammation and are involved in modulating visceral sensitivity. By selectively targeting CB2 receptors, this compound aims to alleviate visceral pain without the psychoactive side effects associated with CB1 receptor activation.

Mechanism of Action: CB2 Receptor Signaling

This compound exerts its effects by binding to and activating the CB2 receptor, a G protein-coupled receptor (GPCR). Upon activation, the CB2 receptor primarily couples to inhibitory G proteins (Gαi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA). Downstream of G protein activation, CB2 receptor signaling also involves the modulation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These signaling cascades are believed to play a crucial role in modulating neuronal excitability and inflammatory responses, thereby contributing to the analgesic effects of this compound in visceral hypersensitivity.

Caption: this compound CB2 Receptor Signaling Pathway.

Experimental Design for this compound Studies

The following sections detail the protocols for inducing chronic visceral hypersensitivity in rodents and assessing the efficacy of this compound.

Animal Models

Two primary rodent models are utilized to study chronic visceral hypersensitivity:

  • TNBS-Induced Colitis Model: This model mimics the visceral hypersensitivity observed during active inflammation in IBD.

  • Chronic Visceral Hypersensitivity (CVH) Model: This post-inflammatory model reflects the persistent visceral pain experienced by patients in remission from IBD or with IBS.

Experimental Workflow

The general experimental workflow for evaluating this compound in these models is depicted below.

Application Notes and Protocols for the Oral Administration of Olorinab in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olorinab (APD371) is a potent and highly selective full agonist of the cannabinoid receptor 2 (CB2).[1][2][3] It is under investigation for the treatment of gastrointestinal pain, including that associated with Crohn's disease and irritable bowel syndrome (IBS).[2][4] this compound is designed to be peripherally acting with low brain penetration, minimizing the risk of psychoactive effects commonly associated with cannabinoid receptor 1 (CB1) activation.[1][5] Preclinical studies in rodent models are crucial for evaluating the efficacy and safety of this compound. This document provides detailed protocols for the preparation of this compound for oral gavage in rats and mice, a common route of administration in such studies.

This compound Profile and Formulation Data

A summary of this compound's relevant properties and established formulation parameters for preclinical oral gavage studies is presented in Table 1.

Table 1: this compound Profile and Formulation Parameters

ParameterValue/InformationSource(s)
CAS Number 1268881-20-4[2]
Molecular Formula C₁₈H₂₃N₅O₃[2]
Molecular Weight 357.41 g/mol [2]
Mechanism of Action Selective CB2 Receptor Full Agonist[1][2][3]
Solubility Soluble in DMSO-
Recommended Vehicle 0.5% (w/v) Methylcellulose (B11928114) in Water[1][6]
Rodent Dosing (Rats) 3 - 30 mg/kg, twice daily (BID)[1]
Rodent Dosing (Mice) 1 - 30 mg/kg, twice daily (BID)[1][7]

Experimental Protocols

Preparation of 0.5% Methylcellulose Vehicle

This protocol outlines the preparation of a 0.5% (w/v) methylcellulose solution, a widely used vehicle for creating stable suspensions of hydrophobic compounds for oral administration in rodents.

Materials:

  • Methylcellulose powder (e.g., 400 cP viscosity)

  • Sterile, deionized water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Ice bath or refrigerator

Procedure:

  • Heating Phase: Heat approximately one-third of the total required volume of deionized water to 60-80°C in a beaker on a heating plate with stirring.

  • Dispersion: Slowly add the weighed methylcellulose powder to the heated water while stirring vigorously. Continue stirring until the powder is fully wetted and a uniform, milky suspension is formed. Methylcellulose will not dissolve at this stage.

  • Cooling and Dissolution: Remove the beaker from the heat and add the remaining two-thirds of the cold deionized water.

  • Clarification: Place the beaker in an ice bath or a refrigerator (4°C) and continue to stir. The solution will gradually become clear and viscous as the methylcellulose dissolves. This may take several hours or can be left stirring overnight.

  • Storage: Store the clear 0.5% methylcellulose vehicle at 4°C.

Preparation of this compound Suspension for Oral Gavage

This protocol details the steps to prepare a homogenous suspension of this compound for oral administration to rodents. It is recommended to prepare the formulation fresh daily.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial dissolution)

  • Prepared sterile 0.5% methylcellulose vehicle

  • Sterile microcentrifuge tubes or other appropriate containers

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the total amount of this compound and vehicle required based on the desired final concentration, the number of animals, and the dosing volume (typically 5-10 mL/kg for rodents). Prepare a slight excess to account for any potential loss during preparation.

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile container.

  • Initial Dissolution (Optional): For compounds with poor aqueous wettability, a co-solvent can be used. Add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. Ensure the final concentration of DMSO in the dosing formulation is low (ideally less than 5%) to minimize potential toxicity.

  • Suspension: Add the appropriate volume of the pre-chilled 0.5% methylcellulose vehicle to the this compound powder (or the this compound-DMSO solution).

  • Homogenization: Vortex the mixture vigorously for several minutes to ensure a uniform and homogenous suspension.

  • Sonication (Optional): If clumps or aggregates are present, sonicate the suspension in a water bath sonicator for short intervals until a fine, uniform suspension is achieved. Avoid overheating the sample.

  • Visual Inspection: Before administration, visually inspect the suspension to ensure there are no large particles and that it is homogenous. Re-vortex briefly before drawing each dose.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action via the CB2 Receptor

This compound exerts its analgesic effects by selectively activating the CB2 receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding of this compound, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves coupling to inhibitory G-proteins (Gi/o).[8][9] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] Downstream of these events, this compound has been shown to reduce the firing of colonic nociceptors, which are sensory neurons that transmit pain signals.[1] This reduction in nociceptive signaling from the gastrointestinal tract to the central nervous system is believed to be the basis for its pain-relieving effects.[1]

Olorinab_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB2R CB2 Receptor This compound->CB2R Binds to Gi Gi/o Protein CB2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Conversion of ATP to Gi->AC Inhibits Nociceptor Reduced Nociceptor Action Potential Firing cAMP->Nociceptor Leads to Analgesia Analgesic Effect Nociceptor->Analgesia Results in

Caption: this compound activates the CB2 receptor, leading to reduced nociceptor firing and an analgesic effect.

Experimental Workflow for Oral Gavage Studies

The following diagram illustrates a typical workflow for conducting an in vivo study in rodents involving the preparation and administration of this compound via oral gavage.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase A Calculate Dose & Formulation Volume C Weigh this compound A->C B Prepare 0.5% Methylcellulose Vehicle D Prepare this compound Suspension B->D C->D G Dose Calculation per Animal D->G E Animal Acclimatization F Animal Weighing E->F F->G H Oral Gavage Administration G->H I Monitoring for Adverse Effects H->I J Efficacy/Toxicity Assessment I->J

References

Application Notes and Protocols: Immunohistochemical Analysis of Cannabinoid Receptor 2 (CB2) Expression Following Olorinab Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olorinab (APD371) is a potent and highly selective, peripherally acting, full agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in immune cells, including B lymphocytes, natural killer cells, monocytes, and microglia, as well as in the gastrointestinal system. Activation of the CB2 receptor is associated with the modulation of immune responses and inflammatory pathways, making it a key therapeutic target for visceral pain associated with gastrointestinal disorders such as Crohn's disease and irritable bowel syndrome (IBS). This compound is designed to provide pain relief without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.

These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the qualitative and quantitative assessment of CB2 receptor expression in tissues following treatment with this compound. Understanding the localization and changes in CB2 receptor expression can provide critical insights into the mechanism of action of this compound and its therapeutic effects.

Quantitative Data Presentation

While specific studies detailing the changes in CB2 receptor protein expression following this compound treatment using immunohistochemistry are not yet widely published, the following table provides a template for how such quantitative data can be presented. This data would typically be generated by analyzing stained tissue sections using image analysis software to determine the intensity and prevalence of CB2 receptor staining.

Table 1: Hypothetical Quantitative Analysis of CB2 Receptor Expression Post-Olorinab Treatment

Treatment GroupTissue TypeStaining Intensity (Mean Optical Density)Percentage of CB2-Positive Cells (%)Notes
Vehicle ControlColon0.25 ± 0.0515 ± 3Baseline CB2 expression in disease model.
This compound (10 mg/kg)Colon0.18 ± 0.0410 ± 2Potential receptor downregulation/internalization.
This compound (30 mg/kg)Colon0.15 ± 0.038 ± 2Dose-dependent effect on receptor expression.
Healthy ControlColon0.10 ± 0.025 ± 1CB2 expression in non-pathological state.

Data are presented as mean ± standard deviation. Statistical significance would be determined by appropriate tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflow

CB2 Receptor Signaling Pathway

The CB2 receptor is a G protein-coupled receptor that primarily couples to Gαi/o proteins. Upon activation by an agonist like this compound, the receptor initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade (ERK1/2, p38), which plays a role in cell proliferation, differentiation, and inflammation.

Caption: CB2 Receptor Signaling Pathway.

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps for performing immunohistochemistry to detect CB2 receptor expression in tissue samples.

Application Notes and Protocols for Visceral Pain Assessment in Mice Treated with Olorinab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of Olorinab, a selective cannabinoid receptor 2 (CB2) agonist, in murine models of visceral pain. The included methodologies are essential for preclinical evaluation of this compound and similar compounds targeting visceral hypersensitivity.

Introduction to this compound and Visceral Pain

Visceral pain, a significant clinical challenge often associated with gastrointestinal disorders like Crohn's disease and Irritable Bowel Syndrome (IBS), is notoriously difficult to manage. This compound (formerly APD371) is an orally active, potent, and highly selective full agonist of the CB2 receptor. The CB2 receptor is primarily expressed on immune cells and in the gastrointestinal tract, and its activation is thought to modulate inflammation and nociception without the psychoactive effects associated with CB1 receptor agonism. Preclinical studies in rodent models have demonstrated that this compound effectively reduces visceral hypersensitivity, validating its therapeutic potential.

Key Behavioral Assays for Visceral Pain in Mice

Two primary behavioral assays are widely used to assess visceral nociception in mice: the Visceromotor Response (VMR) to Colorectal Distension (CRD) and the Acetic Acid-Induced Writhing Test.

Visceromotor Response (VMR) to Colorectal Distension (CRD)

This assay is a quantitative and objective measure of visceral sensitivity. It records the reflex

Application Notes and Protocols for Establishing a Dose-Response Curve for Olorinab in a Novel Animal Model of Visceral Hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olorinab (formerly APD371) is a potent, highly selective, and peripherally acting full agonist of the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and peripheral tissues, including the gastrointestinal tract. Its activation is understood to play a protective role in intestinal inflammation and to modulate visceral sensitivity. Preclinical studies have demonstrated that this compound effectively reduces visceral hypersensitivity in rodent models of inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS) without the psychoactive effects associated with CB1 receptor agonists. These findings suggest this compound's therapeutic potential for treating chronic abdominal pain.

This document provides detailed protocols for establishing a dose-response curve for this compound in a novel animal model of visceral pain: chemotherapy-induced visceral hypersensitivity. This model is clinically relevant for studying the abdominal pain experienced by patients undergoing cancer treatment. The protocols outlined below describe the induction of the animal model, the administration of this compound, and the assessment of visceral sensitivity to determine the drug's efficacy across a range of doses.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its analgesic effects by activating the CB2 receptor on various cells within the gastrointestinal tract, including epithelial cells, immune cells, and the peripheral terminals of sensory neurons. In states of visceral hypersensitivity, inflammatory mediators sensitize colon-innervating afferent nerves, leading to an exaggerated pain response. This compound, by binding to and activating CB2 receptors on these neurons, is hypothesized to inhibit nociceptor firing, thereby reducing the transmission of pain signals to the central nervous system and alleviating visceral pain.

Olorinab_Signaling_Pathway cluster_Neuron Sensory Neuron This compound This compound CB2R CB2 Receptor This compound->CB2R AC Adenylyl Cyclase CB2R->AC Gi IonChannels Ion Channel Modulation CB2R->IonChannels cAMP ↓ cAMP AC->cAMP Nociception Reduced Nociceptor Excitability cAMP->Nociception IonChannels->Nociception PainSignal Pain Signal Transmission Nociception->PainSignal Inhibition

Troubleshooting & Optimization

Minimizing placebo effect in preclinical Olorinab pain studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Olorinab in preclinical pain models. The information is designed to assist in minimizing the placebo effect and ensuring robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in pain modulation?

This compound (formerly APD371) is an orally active, potent, and highly selective full agonist for the cannabinoid receptor 2 (CB2).[1] Its mechanism of action in pain modulation is primarily through the activation of CB2 receptors, which are predominantly expressed on immune cells and are also found in the gastrointestinal tract and to a lesser extent in the central nervous system.[2][3][4] Activation of CB2 receptors by this compound is thought to reduce pain, particularly visceral pain, through anti-inflammatory effects and direct modulation of nociceptive signaling, without the psychoactive side effects associated with CB1 receptor activation.[5][6][7]

Q2: What is the "placebo effect" in the context of preclinical animal studies?

In preclinical research, the "placebo effect" refers to a measurable physiological or behavioral change in the control group of animals that receive a sham treatment (vehicle). This effect is not due to the pharmacological properties of the test compound but can be influenced by factors such as the stress of handling and injection, the novelty of the testing environment, and conditioned responses to the experimental procedures.[8][9]

Q3: Why is minimizing the placebo effect critical in preclinical this compound pain studies?

Minimizing the placebo effect is crucial to accurately determine the true analgesic efficacy of this compound. A significant placebo response in the vehicle-treated group can mask the therapeutic effect of this compound, leading to an underestimation of its potency or even a false-negative result. This is particularly important in pain models, where endpoints can be sensitive to stress and handling.

Troubleshooting Guide: Visceral Pain Experiments

Issue 1: High variability in baseline pain responses.

  • Possible Cause: Inconsistent handling, environmental stressors, or lack of proper acclimatization can lead to variable baseline nociceptive thresholds. Animals that are stressed may exhibit altered pain sensitivity.[10]

  • Troubleshooting Steps:

    • Standardize Handling: Implement consistent and gentle handling techniques. Using tunnels or cupping hands to move mice is less stressful than tail handling.[11][12][13][14][15]

    • Acclimatization: Ensure a sufficient acclimatization period for animals to the housing facility (at least one week) and to the specific testing room and equipment (at least 2-3 days before the experiment).

    • Control Environment: Maintain a controlled environment with consistent lighting, temperature, and low noise levels. Conduct experiments at the same time of day to minimize circadian variations.

Issue 2: Significant analgesic-like effect observed in the vehicle control group.

  • Possible Cause: This indicates a pronounced placebo effect. The administration procedure itself (e.g., oral gavage) can be stressful and may induce an analgesic response.

  • Troubleshooting Steps:

    • Habituation to Dosing Procedure: Habituate the animals to the vehicle administration for several days before the actual experiment. This helps to reduce the stress associated with the procedure.

    • Refine Dosing Technique: Ensure that the oral gavage technique is performed by a trained and proficient individual to minimize stress and potential esophageal injury.

    • Blinding: The experimenter conducting the behavioral testing should be blinded to the treatment groups (this compound vs. vehicle) to prevent unconscious bias in scoring.[9][16][17][18]

Issue 3: Lack of a clear dose-response relationship with this compound.

  • Possible Cause: This could be due to a narrow therapeutic window, issues with drug formulation or administration, or a high placebo effect obscuring the dose-dependent effects.

  • Troubleshooting Steps:

    • Verify Drug Formulation: Ensure this compound is properly dissolved or suspended in the vehicle (e.g., 0.5% methylcellulose) and administered at the correct concentration.[5]

    • Expand Dose Range: Test a wider range of doses, including lower and higher concentrations, to better define the dose-response curve.

    • Randomization: Properly randomize animals to different treatment groups to avoid any systematic bias.[8][16][18]

Data Presentation

Table 1: Preclinical Dose-Response of this compound in a Rodent Model of Colitis-Induced Visceral Hypersensitivity

SpeciesModelThis compound Dose (mg/kg, p.o., BID)VehicleOutcome MeasureResultReference
RatTNBS-induced colitis30.5% MethylcelluloseVisceromotor Response (VMR) to Colorectal Distension (CRD)Significant reduction in VMR compared to vehicle-treated colitis rats.[19]
RatTNBS-induced colitis300.5% MethylcelluloseVisceromotor Response (VMR) to Colorectal Distension (CRD)Significant reduction in VMR compared to vehicle-treated colitis rats, normalized to control levels.[19]
MouseChronic Visceral Hypersensitivity (post-colitis)1, 3, 10, 300.5% MethylcelluloseVisceromotor Response (VMR) to Colorectal Distension (CRD)Dose-dependent reduction in VMR, with higher doses reducing VMR to control levels.[5][20]

Experimental Protocols

Protocol 1: TNBS-Induced Colitis Model for Visceral Hypersensitivity in Rats

This protocol is adapted from preclinical studies evaluating this compound.[19]

  • Animals: Male Sprague Dawley rats (6-7 weeks old).

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Colitis Induction:

    • Briefly anesthetize rats.

    • Instill 12 mg of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in 35% ethanol (B145695) rectally.

  • Drug Administration:

    • Administer this compound (e.g., 3 or 30 mg/kg) or vehicle (0.5% methylcellulose) orally by gavage twice daily for 5 days.

    • Start the administration one day before colitis induction.

  • Assessment of Visceral Hypersensitivity:

    • Measure the visceromotor response (VMR) to colorectal distension (CRD) at various pressures (e.g., 0-80 mm Hg).

    • The VMR is typically quantified by measuring the electromyographic (EMG) activity of the abdominal muscles.

  • Blinding and Randomization:

    • Randomly assign animals to treatment groups.

    • The experimenter performing the VMR measurements should be blinded to the treatment allocation.

Visualizations

G cluster_0 Experimental Workflow for this compound Visceral Pain Study acclimatization Acclimatization (1 week) randomization Randomization & Blinding acclimatization->randomization colitis_induction Colitis Induction (e.g., TNBS) randomization->colitis_induction drug_administration Drug Administration (this compound or Vehicle) colitis_induction->drug_administration behavioral_testing Behavioral Testing (e.g., VMR to CRD) drug_administration->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis

Caption: Experimental workflow for preclinical this compound pain studies.

G cluster_1 This compound Signaling Pathway in Pain Modulation This compound This compound CB2R CB2 Receptor This compound->CB2R activates Gi Gi/o Protein CB2R->Gi couples to AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway (e.g., ERK1/2) Gi->MAPK modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Reduced Nociception) cAMP->Analgesia Inflammation ↓ Pro-inflammatory Cytokines ↑ Anti-inflammatory Cytokines MAPK->Inflammation Inflammation->Analgesia

Caption: Simplified signaling pathway of this compound via the CB2 receptor.

G cluster_2 Troubleshooting Logic for High Placebo Effect HighPlacebo High Placebo Effect Observed CheckHandling Review Handling Procedures HighPlacebo->CheckHandling CheckAcclimatization Verify Acclimatization Period HighPlacebo->CheckAcclimatization CheckBlinding Ensure Proper Blinding HighPlacebo->CheckBlinding ImplementRefinements Implement Refinements: - Tunnel Handling - Extended Habituation - Re-blinding CheckHandling->ImplementRefinements CheckAcclimatization->ImplementRefinements CheckBlinding->ImplementRefinements ReRun Re-run Experiment ImplementRefinements->ReRun

Caption: Troubleshooting logic for addressing a high placebo effect.

References

Technical Support Center: Best Practices for Long-Term Olorinab Administration in Chronic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term administration of Olorinab in preclinical chronic pain models. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (formerly APD371) is an orally active, peripherally restricted, and highly selective full agonist for the cannabinoid receptor 2 (CB2).[1][2][3][4][5] Its high selectivity for the CB2 receptor over the CB1 receptor is a key feature, as this is expected to provide pain relief without the psychoactive side effects associated with CB1 receptor activation.[1][2][3] this compound has demonstrated efficacy in reducing visceral hypersensitivity in rodent models of inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS).[1][2][4][5]

Q2: What is the rationale for using this compound in chronic pain models?

A2: The CB2 receptor is primarily expressed on immune cells and its expression is upregulated during inflammation and in chronic pain states.[6] Activation of CB2 receptors has been shown to modulate inflammation and nociceptive signaling. This compound's ability to selectively target these receptors in the periphery makes it a promising therapeutic candidate for chronic pain, particularly visceral pain associated with gastrointestinal disorders, without centrally-mediated side effects.[1][2][3][6]

Q3: What are the recommended routes of administration for this compound in long-term rodent studies?

A3: In published preclinical studies, this compound has been administered orally via gavage.[1][2][4] This method allows for precise dosing. For long-term studies, it is crucial to use proper gavage techniques to minimize stress and potential injury to the animals. The use of flexible plastic gavage tubes is recommended over rigid metal tubes to reduce the risk of esophageal trauma.

Q4: Is there evidence of tolerance developing with long-term this compound administration?

A4: While specific long-term tolerance studies for this compound in preclinical pain models are not extensively published, studies with other selective CB2 receptor agonists suggest that tolerance to the analgesic effects may not be a significant issue, especially compared to CB1 receptor agonists. One study with a selective CB2 agonist, COR167, showed an absence of tolerance induction with repeated administration in a neuropathic pain model.[7] However, the potential for receptor desensitization with any G protein-coupled receptor agonist exists with chronic exposure. Researchers should include appropriate controls to monitor for any decrease in efficacy over the course of a long-term study.

Q5: What are the known pharmacokinetic properties of this compound in rodents?

Troubleshooting Guides

Issue 1: Variability in Efficacy or Unexpected Lack of Efficacy

Q: We are observing high variability in the analgesic effect of this compound between animals in our long-term study, or the effect seems to be diminishing over time. What could be the cause and how can we troubleshoot this?

A: High variability or a decrease in efficacy can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Verify Compound Integrity and Formulation:

    • Question: Is the this compound stock solution stable and properly stored?

    • Action: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dosing solutions regularly and protect them from light and temperature fluctuations. The vehicle used (e.g., 0.5% methylcellulose) should also be prepared consistently.

  • Refine Administration Technique:

    • Question: Is the oral gavage technique consistent and accurate?

    • Action: Improper gavage can lead to incomplete dosing or aspiration, causing significant stress and variability. Ensure all personnel are thoroughly trained in proper restraint and gavage techniques. Consider using flexible gavage tubes to minimize tissue damage. Incomplete retention of the administered substance can be a significant confounder.[11]

  • Evaluate Animal Model and Disease Progression:

    • Question: Is the chronic pain model stable and consistent across all animals?

    • Action: The underlying pathology of the chronic pain model can fluctuate. Monitor disease activity indices (e.g., body weight, stool consistency in colitis models) throughout the study to ensure they are consistent within and between groups. A change in the disease state can alter the nociceptive landscape and the response to treatment.

  • Consider the Possibility of Tolerance:

    • Question: Could the animals be developing tolerance to this compound?

    • Action: While less common with CB2 agonists, tolerance is a possibility.[12] To assess this, you can include a cohort of animals that receive the vehicle for the majority of the study and then are challenged with this compound at the end to compare their response to the chronically treated group. You could also test a higher dose in a subset of animals that have lost responsiveness to see if the effect can be recaptured.

  • Control for Environmental Stressors:

    • Question: Are there environmental factors that could be influencing the animals' pain perception and response to treatment?

    • Action: Factors such as noise, light cycles, cage cleaning schedules, and handling can all act as stressors and impact behavioral outcomes. Maintain a consistent and low-stress environment for the animals.

Issue 2: Adverse Events or Unexpected Behavioral Changes

Q: We are observing unexpected side effects in our animals during long-term this compound administration, such as changes in body weight, food intake, or activity levels. What should we do?

A: While this compound is designed to be peripherally restricted and have a favorable safety profile, long-term administration can sometimes reveal unexpected effects.

  • Differentiate Between Drug Effects and Complications of the Procedure:

    • Question: Are the observed effects due to this compound or the long-term oral gavage procedure?

    • Action: Chronic oral gavage can cause stress, weight loss, and esophageal or gastric injury.[13] Include a vehicle-treated gavage group and a naive (no gavage) control group to differentiate the effects of the drug from the procedure itself. Monitor for signs of gavage-related distress, such as difficulty swallowing, vocalization during dosing, or changes in breathing.

  • Monitor Metabolic Parameters:

    • Question: Could this compound be affecting metabolism?

    • Action: Some studies with other CB2 agonists have shown effects on food intake, body weight, and metabolism.[1][14] Monitor food and water intake and body weight regularly. If significant changes are observed, consider measuring plasma metabolites or conducting more detailed metabolic assessments.

  • Assess for Off-Target or Central Nervous System (CNS) Effects:

    • Question: Although designed to be peripherally restricted, could this compound be having subtle CNS effects with long-term dosing?

    • Action: While unlikely, it's a possibility to consider. You can perform simple behavioral tests like an open field test to assess general locomotor activity and anxiety-like behavior.[15] Any observed changes should be compared to both vehicle-treated and naive control groups.

  • Conduct Histopathological Examination:

    • Question: Is there any evidence of tissue damage at the end of the study?

    • Action: At the end of the long-term study, perform a thorough necropsy and histopathological examination of relevant tissues, including the esophagus, stomach, and key metabolic organs like the liver and adipose tissue.[16] This can help identify any potential long-term toxicity.

Data Presentation

Table 1: Summary of this compound Dosing in Preclinical Chronic Pain Models

SpeciesPain ModelDose(s)Administration RouteDosing FrequencyDurationKey Efficacy OutcomeReference
RatTNBS-induced colitis3 and 30 mg/kgOral gavageTwice daily5 daysReduction in visceromotor response (VMR) to colorectal distension (CRD)[1][2]
MouseDNBS-induced chronic visceral hypersensitivity (CVH)1, 3, 10, and 30 mg/kgOral gavageTwice daily5 daysReduction in VMR to CRD[1][2][4]
RatAlcohol/High-Fat Diet-Induced Chronic Pancreatitis10 mg/kg (LY3038404 HCl, another selective CB2 agonist)OralTwice a day9 daysIncreased paw withdrawal thresholds and abdominal withdrawal latencies[15]
MouseSpared Nerve Injury (SNI)Not specified (COR167, another selective CB2 agonist)OralRepeatedNot specifiedAttenuation of mechanical allodynia and thermal hyperalgesia[7]

Table 2: Summary of this compound Pharmacokinetics from a Phase 2a Clinical Trial (Human Data for Reference)

Parameter25 mg TID100 mg TID
Tmax (median) ~1-2 hours~1-2 hours
Accumulation MinimalMinimal
Mean Change in Average Abdominal Pain Score (AAPS) at Week 8 -4.61-4.57
Reference [8][9][10][8][9][10]

Experimental Protocols

Protocol 1: Induction of TNBS/DNBS-Induced Colitis and Chronic Visceral Hypersensitivity (CVH) in Rodents

This protocol is adapted from studies demonstrating the efficacy of this compound.[1][2]

Materials:

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS) or 2,4-dinitrobenzene sulfonic acid (DNBS)

  • Ethanol (30-50%)

  • 5% glucose solution

  • Isoflurane for anesthesia

  • Flexible catheter for intrarectal administration

Procedure:

  • Animal Preparation:

    • Fast male C57BL/6J mice or Sprague-Dawley rats overnight, providing access to a 5% glucose solution.

  • Induction of Colitis:

    • Anesthetize the animals with isoflurane.

    • For mice, administer an intracolonic enema of DNBS (e.g., 6.5 mg in 30% ethanol; total volume of 0.1 mL).

    • For rats, administer an intracolonic enema of TNBS (e.g., 12 mg in 35% ethanol; total volume of 0.3 mL).

    • Hold the animal in a head-down position for approximately 60 seconds to ensure retention of the enema.

    • House animals individually with ad libitum access to softened food and 5% glucose solution.

    • Monitor animals daily for changes in body weight, physical appearance, and behavior.

  • Induction of Chronic Visceral Hypersensitivity (CVH):

    • Follow the same procedure as for colitis induction in mice using DNBS.

    • Allow the animals to recover. Chronic visceral hypersensitivity is typically assessed 28 days after DNBS administration.

Protocol 2: Assessment of Visceral Sensitivity via Visceromotor Response (VMR) to Colorectal Distension (CRD)

This protocol is a standard method for assessing visceral pain in rodents.[17][18]

Materials:

  • Flexible balloon catheter

  • Pressure transducer and inflation device

  • Electromyography (EMG) electrodes and recording system

  • Surgical tools for electrode implantation

Procedure:

  • Surgical Implantation of EMG Electrodes (3 days prior to VMR assessment):

    • Anesthetize the animal.

    • Make a small abdominal incision and implant bipolar EMG electrodes into the external oblique abdominal muscles.

    • Exteriorize the electrode leads subcutaneously to the back of the neck.

    • Allow the animal to recover for at least 3 days.

  • VMR Assessment:

    • Lightly anesthetize the animal or use a restraint device.

    • Insert the lubricated balloon catheter into the colorectum.

    • Allow the animal to acclimate for a period of time.

    • Perform graded colorectal distensions by inflating the balloon to various pressures (e.g., 10, 20, 40, 60 mmHg) for a set duration (e.g., 10-20 seconds) with a rest period between distensions.

    • Record the EMG activity during the distension periods.

  • Data Analysis:

    • Quantify the EMG signal by calculating the area under the curve (AUC) during the distension period and subtracting the baseline activity.

    • The resulting value represents the visceromotor response (VMR).

Mandatory Visualizations

Olorinab_Signaling_Pathway This compound This compound CB2R CB2 Receptor This compound->CB2R binds G_protein Gi/o Protein CB2R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits MAPK_pathway MAPK Pathway (ERK, p38) G_protein->MAPK_pathway activates PI3K PI3K G_protein->PI3K activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Gene_Transcription Gene Transcription (e.g., cytokine modulation) PKA->Gene_Transcription regulates MAPK_pathway->Gene_Transcription regulates Akt Akt PI3K->Akt activates Akt->Gene_Transcription regulates

Caption: Simplified signaling pathway of this compound via the CB2 receptor.

Experimental_Workflow cluster_model_induction Chronic Pain Model Induction cluster_treatment Long-Term this compound Administration cluster_assessment Pain & Behavioral Assessment cluster_analysis Endpoint Analysis Animal_Prep Animal Preparation (e.g., overnight fasting) Induction Induction of Colitis/CVH (e.g., TNBS/DNBS administration) Animal_Prep->Induction Recovery Recovery & Model Development (up to 28 days for CVH) Induction->Recovery Dosing Daily Oral Gavage (this compound or Vehicle) Recovery->Dosing VMR_CRD Visceromotor Response (VMR) to Colorectal Distension (CRD) Dosing->VMR_CRD Assessments during and after treatment Other_Tests Other Behavioral/Metabolic Tests (e.g., Open Field, Body Weight) Dosing->Other_Tests Data_Analysis Data Analysis & Interpretation VMR_CRD->Data_Analysis Other_Tests->Data_Analysis Histopathology Histopathology Data_Analysis->Histopathology

Caption: General experimental workflow for long-term this compound studies.

Troubleshooting_Logic Start Unexpected Experimental Outcome (e.g., high variability, adverse events) Check_Compound Verify Compound Integrity & Formulation Start->Check_Compound Check_Procedure Review Administration Technique & Procedure Start->Check_Procedure Check_Model Assess Animal Model Stability & Consistency Start->Check_Model Check_Environment Evaluate Environmental & Husbandry Factors Start->Check_Environment Endpoint_Analysis Refined Endpoint Analysis (e.g., histopathology) Check_Compound->Endpoint_Analysis If issues found & corrected Consider_Off_Target Assess for Off-Target or CNS Effects Check_Procedure->Consider_Off_Target Check_Procedure->Endpoint_Analysis If issues found & corrected Consider_Tolerance Investigate Potential Tolerance Development Check_Model->Consider_Tolerance Check_Model->Endpoint_Analysis If issues found & corrected Check_Environment->Endpoint_Analysis If issues found & corrected Consider_Tolerance->Endpoint_Analysis Consider_Off_Target->Endpoint_Analysis

Caption: Logical troubleshooting flow for unexpected results.

References

Validation & Comparative

Head-to-head comparison of Olorinab and anandamide in a colitis model

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for inflammatory bowel disease (IBD), particularly colitis, the endocannabinoid system has emerged as a promising target. This guide provides a head-to-head comparison of two key cannabinoid receptor agonists: Olorinab, a synthetic, selective CB2 agonist, and anandamide (B1667382), an endogenous cannabinoid. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Receptor Selectivity

This compound is a potent and highly selective full agonist of the cannabinoid receptor 2 (CB2), with over 1,000-fold selectivity for CB2 over the CB1 receptor. This selectivity is a key feature, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids. This compound is designed to be peripherally acting, further minimizing central nervous system side effects.

Anandamide (AEA), on the other hand, is an endocannabinoid that acts as a partial agonist at both CB1 and CB2 receptors, with a preference for CB1. Its signaling is more complex, also involving the transient receptor potential vanilloid type 1 (TRPV1) channel. The levels of anandamide have been found to be elevated in the colonic tissue of both animal models of colitis and patients with ulcerative colitis, suggesting a role in the endogenous response to inflammation.

Signaling Pathways

The signaling cascades initiated by this compound and anandamide, while both part of the endocannabinoid system, diverge based on their receptor affinities.

Validating Olorinab's In Vivo Target Engagement: A Comparative Guide to PET Imaging and Ex Vivo Autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of novel therapeutics, confirming that a drug engages its intended target within a living organism (in vivo) is a critical step. This guide provides a comparative overview of two powerful techniques for validating the target engagement of Olorinab, a peripherally acting and highly selective cannabinoid receptor 2 (CB2) agonist. This compound is under investigation for treating visceral pain associated with gastrointestinal disorders like Crohn's disease and irritable bowel syndrome. Its therapeutic effect is believed to stem from the activation of CB2 receptors on various cells, including immune cells, epithelial cells, and afferent nerves within the gut.

This document compares Positron Emission Tomography (PET) imaging, a non-invasive in vivo method, with ex vivo autoradiography, a well-established tissue-based analysis. We present the methodologies, data outputs, and relative advantages of each approach, supported by detailed experimental protocols and structured data tables.

Method 1: Positron Emission Tomography (PET) Imaging

PET is a sophisticated imaging technique that allows for the non-invasive quantification of receptor occupancy in living subjects. The process involves administering a radiolabeled ligand

A Comparative Review of the Pharmacokinetic Profile of Olorinab Across Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetic properties of Olorinab, a selective cannabinoid receptor 2 (CB2) agonist, across different species. The information is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public quantitative preclinical data for this compound, this comparison also includes qualitative descriptions and data from other relevant CB2 agonists to provide a broader context.

Pharmacokinetic Profiles of this compound and Comparator Compounds

The following tables summarize the available pharmacokinetic data for this compound and comparator CB2 agonists. It is important to note that a direct quantitative comparison is challenging due to the limited availability of preclinical data for this compound and differences in the routes of administration for the comparator compounds.

Table 1: Pharmacokinetic Parameters of this compound in Humans

Parameter25 mg Dose (TID)100 mg Dose (TID)
Tmax (Median) ~1-2 hours[1]~1-2 hours[1]
Cmax Dose-proportional increase observed[1]Dose-proportional increase observed[1]
AUC0-8 Dose-proportional increase observed[1]Dose-proportional increase observed[1]
Accumulation Minimal[1]Minimal[1]
Data from a Phase 2a study in patients with Crohn's disease after single and repeated oral dosing.

Table 2: Pharmacokinetic Information for Comparator Selective CB2 Agonists

CompoundSpeciesRoute of AdministrationKey Pharmacokinetic Observations
GW405833 RatIntraperitonealLinear, dose-dependent increases in plasma levels. Substantial penetration into the central nervous system.[2]
AM1241 Rat, MouseIntraperitonealEfficacious in in vivo models of pain, suggesting sufficient exposure to elicit a pharmacological response.[3][4]
Note: The route of administration for these comparator compounds is different from this compound, which was administered orally in human studies. This significantly impacts the pharmacokinetic profile and makes direct comparisons of parameters like Cmax and Tmax challenging.

Experimental Protocols

A detailed experimental protocol for a typical preclinical pharmacokinetic study involving oral administration is outlined below. This protocol is representative of the methodology that would be used to generate the data presented in the tables above.

Objective: To determine the pharmacokinetic profile of a test compound following oral administration in rats.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant, syringes)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Dose Preparation: The test compound is formulated in the vehicle to the desired concentration.

  • Animal Dosing: A single dose of the test compound is administered to a group of fasted rats via oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2), using non-compartmental analysis.

Visualizations

Cannabinoid Receptor 2 (CB2) Signaling Pathway

The following diagram illustrates the primary signaling pathways activated upon agonism of the CB2 receptor.

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK (ERK, p38) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP This compound This compound (CB2 Agonist) This compound->CB2 Binds to Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling cascade of the CB2 receptor upon activation by an agonist like this compound.

Experimental Workflow for a Pharmacokinetic Study

The diagram below outlines the typical workflow for conducting a preclinical pharmacokinetic study.

PK_Workflow Dose_Prep Dose Formulation Dosing Oral Gavage to Animals Dose_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Data Reporting PK_Analysis->Report

Caption: A typical experimental workflow for a preclinical oral pharmacokinetic study.

References

Olorinab's Efficacy in Non-Gastrointestinal Pain: A Comparative Analysis of CB2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of Olorinab and other selective cannabinoid receptor 2 (CB2) agonists in non-gastrointestinal pain models. While this compound has been predominantly evaluated in visceral pain, this guide synthesizes available data on its potential in other pain modalities and draws comparisons with mechanistically similar compounds that have been studied in neuropathic and inflammatory pain contexts.

This compound (formerly APD371) is a potent, highly selective, and peripherally acting full agonist of the CB2 receptor.[1][2] Its development has primarily focused on treating abdominal pain associated with gastrointestinal disorders like Crohn's disease and irritable bowel syndrome (IBS).[3][4] While clinical trial documents mention preclinical efficacy in rodent models of osteoarthritis and neuropathic pain, detailed data from these non-gastrointestinal studies are not extensively published in the peer-reviewed literature.[5] This guide, therefore, evaluates the publicly available preclinical data for other selective CB2 agonists in non-gastrointestinal pain models to provide a comparative landscape for this compound's potential therapeutic application.

Comparative Efficacy of Selective CB2 Agonists

To contextualize the potential of this compound, this section details the preclinical efficacy of two other well-characterized selective CB2 receptor agonists, AM1710 and JWH133, in established models of neuropathic and inflammatory pain.

Neuropathic Pain Models

Neuropathic pain is a chronic condition arising from nerve damage. Preclinical models, such as the chronic constriction injury (CCI) or partial sciatic nerve ligation (PSNL), are widely used to assess the efficacy of novel analgesics.

A key measure in these models is mechanical allodynia, a pain response to a normally non-painful stimulus, which is quantified using von Frey filaments. A higher paw withdrawal threshold (PWT) indicates a greater analgesic effect.

CompoundAnimal ModelPain ModelKey Efficacy Data (Mechanical Allodynia)
AM1710 MouseChronic Constriction Injury (CCI) of the sciatic nerveIntraperitoneal (i.p.) or intrathecal (i.t.) administration of AM1710 reversed CCI-induced mechanical allodynia.[6]
JWH133 MouseRetrovirus-induced neuropathic painJWH133 exhibited an antiallodynic effect by suppressing neuroinflammation.[7]
Inflammatory Pain Models

Inflammatory pain is triggered by tissue damage and the subsequent immune response. The Complete Freund's Adjuvant (CFA) model, where CFA is injected into the paw to induce a localized and persistent inflammation, is a standard preclinical model. Pain behaviors such as thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia are key endpoints.

CompoundAnimal ModelPain ModelKey Efficacy Data
JWH133 MouseCarrageenan-induced inflammationSystemic administration of JWH133 significantly reduced hindpaw swelling and improved weight-bearing.[8]
JWH133 MouseFormalin Test (inflammatory phase)JWH-133 produced a dose-dependent reduction in pain behaviors in the inflammatory phase of the formalin test.[9]

Mechanism of Action: CB2 Receptor Signaling in Pain Modulation

This compound and other selective agonists exert their analgesic effects through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). The CB2 receptor is primarily expressed on immune cells, and its expression is upregulated in the central nervous system, particularly in microglia, under conditions of inflammation and nerve injury.[10][11]

Activation of the CB2 receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and inflammation, thereby alleviating pain.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (CB2 Agonist) CB2R CB2 Receptor This compound->CB2R Binds and Activates G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (e.g., ERK, p38) G_protein->MAPK Activates K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NF_kB NF-κB MAPK->NF_kB Inhibits Gene_Expression Gene Expression (Anti-inflammatory cytokines ↑ Pro-inflammatory cytokines ↓) NF_kB->Gene_Expression Regulates

CB2 Receptor Signaling Pathway in Pain Modulation.

Upon agonist binding, the CB2 receptor activates inhibitory G proteins (Gi/o).[12] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[13] Simultaneously, G protein activation can modulate mitogen-activated protein kinase (MAPK) pathways and ion channels, leading to increased potassium efflux and decreased calcium influx.[12] These events collectively reduce neuronal excitability. Furthermore, CB2 receptor activation can inhibit the pro-inflammatory transcription factor NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[14]

Experimental Protocols

Standardized preclinical models are crucial for evaluating the efficacy of analgesic compounds. Below are detailed methodologies for the key experiments cited in this guide.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation
  • Animal Model : Adult mice (e.g., C57BL/6J) are used.

  • Induction of Inflammation : A single intraplantar injection of CFA (e.g., 20 µL) is administered into one hind paw. Control animals receive a saline injection.[15]

  • Behavioral Testing :

    • Mechanical Allodynia : Paw withdrawal thresholds are measured using von Frey filaments. The filaments are applied to the plantar surface of the paw with increasing force until a withdrawal response is elicited.[16][17]

    • Thermal Hyperalgesia : Paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus (Hargreaves test).[17][18]

  • Drug Administration : Test compounds (e.g., JWH133) or vehicle are typically administered systemically (e.g., intraperitoneally) at various time points before or after CFA injection.[8]

CFA_Workflow cluster_setup Setup cluster_induction Induction cluster_treatment Treatment & Assessment A1 Acclimatize Mice A2 Baseline Behavioral Testing (von Frey, Hargreaves) A1->A2 B1 Intraplantar Injection of CFA or Saline A2->B1 C1 Administer this compound or Comparator B1->C1 C2 Post-treatment Behavioral Testing C1->C2 C3 Data Analysis C2->C3

References

Comparative analysis of full versus partial CB2 agonists for pain relief

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid type 2 (CB2) receptor has emerged as a promising therapeutic target for managing pain, particularly inflammatory and neuropathic pain, without the psychoactive side effects associated with cannabinoid type 1 (CB1) receptor activation.[1][2][3][4] This has led to the development of numerous selective CB2 agonists. These agonists can be broadly categorized as full or partial, based on their intrinsic efficacy at the receptor. This guide provides a comparative analysis of full versus partial CB2 agonists for pain relief, supported by experimental data, to aid researchers and drug development professionals in this field.

Distinguishing Full and Partial CB2 Agonism

A full agonist is a compound that binds to and activates a receptor to its maximal capacity, eliciting the strongest possible response. In contrast, a partial agonist binds to and activates the same receptor but produces a sub-maximal response, even at saturating concentrations.[5] The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is considered a full agonist at the CB2 receptor, while anandamide (B1667382) (AEA) acts as a partial agonist.[5][6] Synthetic cannabinoids have been developed that exhibit a range of activities from full to partial agonism.[5]

Comparative Efficacy in Preclinical Pain Models

Numerous preclinical studies have demonstrated the analgesic potential of both full and partial CB2 agonists in various pain models. While both classes of compounds show promise, their efficacy can vary depending on the specific pain modality and the compound being investigated.

Selective CB2 agonists have shown efficacy in suppressing hyperalgesia and allodynia in animal models of acute, inflammatory, and neuropathic pain.[3][7] For instance, the selective CB2 agonist A-796260 demonstrated dose-dependent attenuation of thermal hyperalgesia in a chronic inflammatory pain model.[8] Similarly, the CB2 agonist AM1241 has been shown to reduce mechanical hyperalgesia in a murine model of tumor pain.[9][10]

However, the efficacy of CB2 agonists in acute pain models is less consistent.[2] Some studies report antinociceptive effects,[6][11] while clinical trials with CB2 agonists like GW842166X have failed to show significant analgesia in acute postoperative pain settings.[12]

The following tables summarize quantitative data on the binding affinity, functional activity, and analgesic efficacy of representative full and partial CB2 agonists.

Quantitative Data Comparison

Table 1: Binding Affinity and Functional Activity of Selected CB2 Agonists

CompoundAgonist TypeHuman CB2 Ki (nM)Human CB2 EC50 (nM)% Emax (relative to full agonist)Citation(s)
CP55,940Full--Full Agonist[13][14]
WIN55,212-2Full--Full Agonist[5][14]
HU-308Partial--Partial Agonist (50-70%)[14]
JWH133Partial--Partial Agonist (50-70%)[14]
LEI-102PartialpKi = 8.0 ± 0.1pEC50 = 6.9 ± 0.276 ± 1%[13]
A-796260Full-0.71078%[8]
AM1241Partial--Partial Agonist[8][9]
O-3223Full--Full Agonist[15]

Note: Data is compiled from multiple sources and methodologies may vary. Ki represents the binding affinity, EC50 represents the concentration for 50% of maximal effect, and Emax represents the maximal effect.

Table 2: Analgesic Efficacy of Selected CB2 Agonists in Preclinical Models

CompoundPain ModelSpeciesRoute of Admin.Effective DoseMeasured OutcomeCitation(s)
SER 601Acute (Hot Plate/Tail Flick)Rati.p.3, 6, 12 mg/kgIncreased pain latency[11]
L-759,633Acute (Hot Plate/Tail Flick)Rati.p.3, 6, 12 mg/kgIncreased pain latency[11]
A-796260Inflammatory (CFA)Rati.p.ED50 = 2.8 mg/kgAttenuation of thermal hyperalgesia[8]
AM1241Neuropathic (Spinal Nerve Ligation)Rat--Inhibition of neuropathic pain[3]
AM1241Tumor PainMousei.pl.ED50 = 19.5 µgReduction of mechanical hyperalgesia[9][10]
O-3223Inflammatory (Formalin)---Reduction of nociceptive behavior[15]
O-3223Neuropathic (CCI)---Reduction of thermal hyperalgesia[15]

Note: i.p. = intraperitoneal; i.pl. = intraplantar; CFA = Complete Freund's Adjuvant; CCI = Chronic Constrictive Injury.

Signaling Pathways and Experimental Protocols

The activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Both full and partial agonists modulate these pathways, though the magnitude of the response differs.

Upon agonist binding, the CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[16][17] This is a key mechanism for measuring agonist activity. Additionally, CB2 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[16][17] Some ligands may also induce β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as initiate distinct signaling cascades.[17] The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is an active area of research in CB2 pharmacology.[14]

Below are diagrams illustrating the canonical CB2 signaling pathway and a typical experimental workflow for assessing agonist activity.

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Activates Agonist Full or Partial Agonist Agonist->CB2R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK/ERK Activation G_protein->MAPK Activates cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia MAPK->Analgesia

Caption: Canonical CB2 receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays ([35S]GTPγS, cAMP, β-arrestin) (Determine EC50, Emax) Binding->Functional PainModel Animal Pain Model (e.g., CFA, CCI, Formalin) Functional->PainModel Behavioral Behavioral Testing (e.g., von Frey, Hot Plate) PainModel->Behavioral Data Data Analysis & Comparison Behavioral->Data Lead Compound Synthesis & Selection Lead->Binding

Caption: Experimental workflow for CB2 agonist evaluation.

Detailed Experimental Protocols

A variety of standardized protocols are employed to characterize the activity of CB2 agonists.

1. Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for the CB2 receptor. Typically, membranes from cells expressing the recombinant human or rodent CB2 receptor are incubated with a radiolabeled cannabinoid ligand, such as [3H]CP-55,940, and varying concentrations of the test compound.[18] The ability of the test compound to displace the radioligand is measured, and the Ki value is calculated.

2. Functional Assays:

  • [35S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the CB2 receptor. In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is quantified to determine the potency (EC50) and efficacy (Emax) of the agonist.[15]

  • cAMP Accumulation Assay: This assay measures the agonist-induced inhibition of adenylyl cyclase. Cells expressing the CB2 receptor are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The ability of a CB2 agonist to inhibit this forskolin-stimulated cAMP production is then measured, providing another readout of agonist activity.[16]

  • β-Arrestin Recruitment Assay: This assay determines if a ligand promotes the interaction between the CB2 receptor and β-arrestin. This is often measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA).[18]

3. In Vivo Pain Models:

  • Acute Pain Models: The hot plate and tail-flick tests are common methods to assess thermal nociception.[11] The latency to a response (e.g., paw licking, tail flick) after exposure to a thermal stimulus is measured.

  • Inflammatory Pain Models: Injection of inflammatory agents like carrageenan or Complete Freund's Adjuvant (CFA) into the paw of a rodent induces thermal hyperalgesia and mechanical allodynia, which can be measured using the Hargreaves test and von Frey filaments, respectively.[8][19]

  • Neuropathic Pain Models: Models such as chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation are used to mimic neuropathic pain conditions.[3][15] Mechanical allodynia and thermal hyperalgesia are the primary behavioral endpoints.

Conclusion and Future Directions

Both full and partial CB2 agonists demonstrate significant potential for the treatment of pain, particularly chronic inflammatory and neuropathic pain. The key advantage of targeting the CB2 receptor is the potential to avoid the psychoactive effects associated with CB1 receptor activation.[3]

The choice between a full and a partial agonist for therapeutic development is complex. While a full agonist may offer maximal efficacy, it could also lead to greater receptor desensitization, tolerance, or potential off-target effects at higher doses. Partial agonists, on the other hand, may have a better safety profile and a wider therapeutic window, although potentially with lower maximal efficacy.

Future research should focus on a number of key areas:

  • Functional Selectivity: Investigating biased agonism at the CB2 receptor could lead to the development of ligands that selectively activate pathways associated with analgesia while avoiding those linked to unwanted side effects.[20]

  • Clinical Translation: Despite promising preclinical data, the translation to clinical efficacy has been challenging.[12][21] Further studies are needed to understand the discrepancies between animal models and human pain conditions.

  • Long-term Effects: More research is required to understand the long-term consequences of sustained treatment with both full and partial CB2 agonists, including the potential for tolerance and dependence.

References

The Future of Visceral Pain Management: A Comparative Guide to Olorinab and the CB2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic visceral pain, the pain originating from internal organs, represents a significant and often undertreated medical condition, hallmark to disorders like Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD). The search for effective and safe analgesics has led researchers to the endocannabinoid system, specifically the cannabinoid receptor 2 (CB2). Unlike the CB1 receptor, which is associated with psychoactive effects, the CB2 receptor is primarily expressed in peripheral tissues, including immune cells and the gastrointestinal tract, making it an attractive therapeutic target.[1][2] Olorinab (APD371), a potent, highly selective, and peripherally acting full agonist of the CB2 receptor, has been a key investigational compound in this area, aiming to provide pain relief without central nervous system side effects.[3][4]

This guide provides a comprehensive comparison of this compound with alternative visceral pain therapies, supported by experimental data and detailed methodologies, and explores future research directions for targeting the CB2 receptor.

This compound: A Profile of a Selective CB2 Agonist

This compound is an orally administered small molecule with over 1,000-fold selectivity for the CB2 receptor over the CB1 receptor.[2][5] Its design focuses on peripheral action to mitigate the psychoactive effects that have limited the therapeutic use of non-selective cannabinoids.[1][3]

Mechanism of Action: this compound's analgesic effect is believed to stem from its activation of CB2 receptors located on various cells within the gastrointestinal wall, including epithelial cells, immune cells (like macrophages and plasma cells), and afferent nerves.[1][6] Activation of these receptors can modulate immune responses, reduce inflammation, and directly inhibit the firing of colonic nociceptors (pain-sensing neurons), thereby reducing the transmission of pain signals to the brain.[1][7] CB2 receptor expression is often upregulated in the gut during inflammatory conditions, potentially enhancing the therapeutic window for agonists like this compound.[1][2][7]

Preclinical Evidence: In rodent models of colitis and chronic visceral hypersensitivity (CVH), this compound demonstrated significant efficacy. It successfully reduced visceral motor responses (VMRs) to colorectal distension—a measure of visceral pain—to levels seen in healthy control animals.[8] Furthermore, ex vivo studies showed that this compound decreased the mechanical hypersensitivity of colonic nociceptors in a concentration-dependent manner, an effect that was blocked by a CB2 antagonist, confirming its mechanism of action.[1][8]

Clinical Trial Performance: this compound has been evaluated in Phase 2 clinical trials for abdominal pain associated with both Crohn's disease and IBS.

  • Phase 2a (Crohn's Disease): In a small, open-label study, this compound was generally well-tolerated and showed promising signs of efficacy in reducing abdominal pain in patients with quiescent to mildly active Crohn's disease.[4][5][9][10][11]

  • Phase 2b (CAPTIVATE Trial - IBS): This larger, randomized, placebo-controlled trial in patients with IBS (with constipation and diarrhea subtypes) did not meet its primary endpoint, which was a significant change in the weekly Average Abdominal Pain Score (AAPS) from baseline to week 12 across all doses (10 mg, 25 mg, 50 mg).[6][12][13] However, a prespecified subgroup analysis of patients with moderate-to-severe pain at baseline (AAPS ≥6.5) revealed that the 50 mg dose of this compound did produce a statistically significant improvement in AAPS compared to placebo.[6][12] Adverse event rates were comparable to placebo, with no serious adverse events reported.[6][12]

Quantitative Data Summary

The following tables summarize the key quantitative data from this compound's clinical trials.

Table 1: this compound Phase 2a Trial in Crohn's Disease (N=14)

Endpoint (at Week 8)This compound 25 mg TID (n=6)This compound 100 mg TID (n=8)p-value vs. Baseline
Mean Change from Baseline in AAPS (at peak concentration)-4.61 (SD 1.77)-4.57 (SD 2.17)p=0.0043 / p=0.0036
Mean Change in Pain-Free Days per Week from Baseline+1.60 (SD 2.61)+2.33 (SD 3.62)Not Reported
Patients with ≥30% Improvement in AAPS (Responders)100% (at peak)100% (at peak)Not Applicable

Data sourced from Yacyshyn et al., 2020.[10]

Table 2: this compound Phase 2b CAPTIVATE Trial in IBS (N=273)

Endpoint (at Week 12)This compound 10 mg TID (n=67)This compound 25 mg TID (n=67)This compound 50 mg TID (n=69)Placebo (n=70)
Overall Population
Change from Baseline in Weekly AAPSNot Significantly Different from PlaceboNot Significantly Different from PlaceboNot Significantly Different from Placebo-
Subgroup with Moderate-to-Severe Pain (Baseline AAPS ≥6.5)
Change from Baseline in Weekly AAPSNot ReportedNot ReportedStatistically Significant Improvement (p=0.014) -

Data sourced from Chang et al., 2023.[6][12]

Comparison with Alternative Visceral Pain Therapies

This compound's targeted, non-psychoactive approach offers a distinct profile compared to existing and emerging therapies for chronic visceral pain.

Table 3: Comparison of this compound and Other Therapies for Visceral Pain

Therapeutic ClassExample(s)Mechanism of ActionReported Efficacy in Visceral PainKey Side Effects/Limitations
Selective CB2 Agonist This compound Peripherally restricted full agonist of CB2 receptors, modulating immune function and inhibiting nociceptor firing.[1][3]Efficacy in a subgroup of IBS patients with moderate-to-severe pain.[12] Promising Phase 2a data in Crohn's.[10]Failed to meet primary endpoint in the overall IBS population.[12][13] Further validation needed.
Opioids Morphine, Oxycodone, TramadolAgonists of μ-opioid receptors in the central and peripheral nervous system.[14][15]Effective for various pain types, but use in chronic visceral pain is controversial.[14][16]High potential for addiction, tolerance, constipation, nausea, sedation, respiratory depression.
Tricyclic Antidepressants Amitriptyline, NortriptylineNeuromodulation via serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition; anticholinergic effects.[16]Often used off-label for functional abdominal pain syndromes like IBS; efficacy varies.[16]Drowsiness, dry mouth, constipation, dizziness, blurred vision.
GABA Analogues Gabapentin, PregabalinBind to the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[16]Shown to reduce experimental visceral pain and used in conditions like chronic pancreatitis.[16]Dizziness, somnolence, peripheral edema, potential for abuse.
Guanylate Cyclase-C Agonists Linaclotide, PlecanatideStimulate intestinal fluid secretion and transit; may also have a direct analgesic effect on colonic afferents.[17]Approved for IBS with constipation (IBS-C); reduces abdominal pain and bloating.[17]Diarrhea is the most common side effect. Primarily for constipation-predominant conditions.
5-HT3 Antagonists AlosetronBlock serotonin receptor 3 in the gut, slowing colonic transit and reducing visceral sensation.Effective for pain and diarrhea in women with severe IBS with diarrhea (IBS-D).Risk of ischemic colitis and severe constipation; restricted use.

Experimental Protocols & Methodologies

Preclinical Model: Visceromotor Response (VMR) to Colorectal Distension (CRD)

This is a standard preclinical model to assess visceral sensitivity in rodents.[8]

  • Animal Preparation: Rodents (mice or rats) are anesthetized, and a small balloon catheter is inserted into the distal colon. Electrodes are sutured into the abdominal musculature to record electromyographic (EMG) activity.

  • Distension Protocol: After recovery, the conscious animal is placed in a small enclosure. The colonic balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds).

  • Data Acquisition: The EMG signals from the abdominal muscles are recorded, amplified, and integrated. The total electrical activity during the distension period is quantified as the VMR.

  • Drug Administration: this compound or a vehicle is administered (e.g., orally) at a predetermined time before the CRD procedure.

  • Endpoint: A reduction in the VMR at given distension pressures in the drug-treated group compared to the vehicle group indicates an analgesic effect.[8]

Clinical Trial Protocol: The CAPTIVATE Phase 2b Study (NCT04043455)

This protocol provides a framework for evaluating a novel analgesic in IBS.[3][12]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: Adults (18-70 years) diagnosed with IBS (IBS-C or IBS-D) according to Rome IV criteria, with a baseline weekly Average Abdominal Pain Score (AAPS) of ≥3.0.

  • Treatment: Patients were randomized to receive this compound (10, 25, or 50 mg) or a matching placebo, administered three times daily (TID) for 12 weeks.

  • Primary Endpoint: The change in the weekly AAPS from baseline to Week 12. The AAPS is typically recorded daily by patients on an 11-point numerical rating scale.

  • Secondary & Exploratory Endpoints: Included the proportion of patients achieving a ≥30% reduction in AAPS, changes in bowel habits, and safety and tolerability assessments.

  • Subgroup Analysis: A prespecified analysis was planned for participants with moderate-to-severe pain at baseline (AAPS ≥6.5).[6][12]

Visualizing Pathways and Workflows

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects This compound This compound (Agonist) CB2R CB2 Receptor This compound->CB2R Binds & Activates Gi Gi Protein CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK ↑ MAPK (ERK1/2) Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Nociceptor Inhibition of Nociceptor Firing (↓ Ca2+ influx) PKA->Nociceptor Immune Modulation of Immune Cell Activity (↓ Cytokine Release) MAPK->Immune Analgesia Visceral Analgesia Immune->Analgesia Nociceptor->Analgesia Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development model Induce Visceral Hypersensitivity (e.g., TNBS-induced colitis) drug_admin Administer this compound or Vehicle model->drug_admin vmr Assess Visceromotor Response (VMR) to Colorectal Distension drug_admin->vmr exvivo Ex Vivo Nociceptor Firing Recordings drug_admin->exvivo phase1 Phase 1: Safety & PK in Healthy Volunteers vmr->phase1 Positive Data exvivo->phase1 Positive Data phase2a Phase 2a: Proof-of-Concept, Safety (e.g., Crohn's Disease) phase1->phase2a phase2b Phase 2b (CAPTIVATE): Efficacy & Dosing (IBS Population) phase2a->phase2b endpoint Primary Endpoint Analysis (Change in AAPS) phase2b->endpoint Future_Directions center_node Future of CB2 Agonists for Visceral Pain strat Patient Stratification (Biomarkers, Pain Severity) center_node->strat dose Dosing & Formulation (Dose-Ranging, Modified Release) center_node->dose indications New Indications (Endometriosis, Pancreatitis) center_node->indications bias Biased Agonism (Pathway-Selective Drugs) center_node->bias combo Combination Therapies (Synergy with other Analgesics) center_node->combo cns Central CB2 Mechanisms (Microglia Modulation) center_node->cns

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of Olorinab in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the lifecycle of an investigational compound like Olorinab extends beyond the laboratory bench and clinical trials. Proper disposal is a critical final step, ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established guidelines for the disposal of pharmaceutical and investigational drug waste provide a clear framework for its responsible management.

Understanding the Regulatory Landscape

The disposal of investigational drugs is governed by stringent regulations to mitigate potential environmental and health risks. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the proper management of hazardous and non-hazardous solid waste.[1][2][3] Research institutions and pharmaceutical companies are responsible for ensuring that all pharmaceutical waste, including investigational compounds like this compound, is handled and disposed of in compliance with these and other applicable state and local regulations.[1][2]

General Disposal Methods for Pharmaceutical Waste

Several methods are employed for the disposal of pharmaceutical waste, each with specific applications depending on the nature of the compound and its potential hazards. The choice of disposal method is a critical decision that should be made in consultation with an institution's Environmental Health and Safety (EHS) department.[3][4]

Disposal MethodDescriptionBest For
Incineration High-temperature burning that completely destroys the active pharmaceutical ingredients.Hazardous pharmaceutical waste, controlled substances, and chemotherapy drugs.[5]
Chemical Deactivation Altering the chemical structure of the drug to render it inactive and non-hazardous.Specific types of chemical waste where a validated deactivation protocol exists.
Reverse Distribution Returning unused, expired pharmaceuticals to the manufacturer or a licensed processor for credit or proper disposal.Unused and expired medications from healthcare facilities.[4][5]
Landfill Disposal in a permitted landfill. Caution is advised , and this is generally not recommended for pharmaceutical waste due to the risk of environmental contamination.[2][5]Non-hazardous solid waste.

Step-by-Step Disposal Protocol for this compound

In the absence of a specific SDS for this compound, the following procedural steps, based on general best practices for investigational compounds, should be followed. This process emphasizes a conservative approach to ensure safety and compliance.

Step 1: Consultation with Environmental Health and Safety (EHS)

The first and most critical step is to contact your institution's EHS department.[3][4] They will provide specific guidance based on institutional policies and local regulations. The EHS office will assist in determining whether this compound is classified as a hazardous waste.[4]

Step 2: Waste Characterization

In collaboration with EHS, characterize the this compound waste. This includes:

  • Pure Compound: Unused or expired pure this compound.

  • Contaminated Materials: Items such as gloves, bench paper, vials, and syringes that have come into contact with this compound.[1]

  • Solutions: Any solutions containing this compound.

Step 3: Segregation and Labeling

Properly segregate this compound waste from other laboratory waste streams. Use designated, clearly labeled, and sealed containers for accumulation.[6] The label should include:

  • The words "Hazardous Waste" (or as directed by EHS).

  • The name of the chemical (this compound).

  • The accumulation start date.

  • The specific hazards (e.g., "Caution: Investigational Drug").

Step 4: Handling and Personal Protective Equipment (PPE)

When handling this compound waste, researchers should wear appropriate PPE as outlined in the laboratory's standard operating procedures for handling potent compounds. This typically includes:

  • Safety glasses or goggles.

  • A lab coat.

  • Gloves (chemically resistant, if necessary).

Step 5: Disposal of Empty Containers

Empty containers that once held this compound should be managed as follows:

  • Thoroughly triple-rinse the container with a suitable solvent.[7]

  • Collect the rinsate as hazardous waste.[7]

  • Deface or remove the original label from the empty container.[7]

  • Dispose of the rinsed container according to institutional guidelines for glass or plastic waste.[7]

Step 6: Final Disposal

The final disposal method will be determined by the waste characterization and EHS guidance. For an investigational compound like this compound, where the full hazard profile may not be known, incineration is often the preferred and safest method of destruction.[5][8] Your EHS department will coordinate the pickup and disposal by a licensed hazardous waste contractor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.

Olorinab_Disposal_Workflow start This compound Waste Generated consult_ehs Consult Environmental Health & Safety (EHS) start->consult_ehs characterize_waste Characterize Waste (Pure compound, contaminated materials, solutions) consult_ehs->characterize_waste is_hazardous Is Waste Hazardous? characterize_waste->is_hazardous segregate_hazardous Segregate and Label as Hazardous Waste is_hazardous->segregate_hazardous Yes segregate_non_hazardous Segregate and Label as Non-Hazardous Waste is_hazardous->segregate_non_hazardous No handle_ppe Handle with Appropriate PPE segregate_hazardous->handle_ppe segregate_non_hazardous->handle_ppe dispose_hazardous Dispose via Licensed Hazardous Waste Contractor (e.g., Incineration) handle_ppe->dispose_hazardous dispose_non_hazardous Dispose According to Institutional Guidelines for Non-Hazardous Pharmaceutical Waste handle_ppe->dispose_non_hazardous end Disposal Complete dispose_hazardous->end dispose_non_hazardous->end

Caption: this compound Disposal Decision Workflow

By adhering to these established principles and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olorinab
Reactant of Route 2
Olorinab

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.